molecular formula C6H4BrCl2N B1266110 4-Bromo-2,6-dichloroaniline CAS No. 697-88-1

4-Bromo-2,6-dichloroaniline

Cat. No. B1266110
CAS RN: 697-88-1
M. Wt: 240.91 g/mol
InChI Key: NPQBZKNXJZARBJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloroaniline is a chemical compound that serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique structure, consisting of bromine and chlorine atoms attached to an aniline group, contributes to its reactivity and utility in chemical synthesis.

Synthesis Analysis

The synthesis of brominated and chlorinated anilines can involve various steps, including halogenation, nitration, reduction, and Sandmeyer reactions. A common approach involves starting from aniline derivatives, which are subjected to halogenation to introduce bromine and chlorine atoms into the aromatic ring.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives like 4-bromo-2,6-dichlorobenzonitrile, a closely related compound, highlights significant features such as short distances between halogen atoms and nitrogen in adjacent molecules, indicating potential interactions between Lewis base (CN) and Lewis acid (Br) sites (Britton, 1997).

Scientific Research Applications

Molecular Structure and Properties

4-Bromo-2,6-dichloroaniline exhibits interesting structural and chemical properties. In a study exploring various halogeno-aniline derivatives, 4-bromo-2,6-dichloroaniline was highlighted for its molecular interactions and crystal packing features, contributing to the understanding of halogen bonding and molecular geometry (Ferguson et al., 1998).

Electrochemical Behavior

Research has delved into the electrochemical oxidation of halogenated anilines, including 4-bromo-2,6-dichloroaniline. One study specifically investigated the oxidation mechanisms in acetonitrile solution, providing insights into the electrochemical behavior and potential applications in synthetic chemistry or electrochemical sensors (Kádár et al., 2001).

Analytical Chemistry Applications

The compound has been utilized in analytical chemistry, particularly in the quantification of chloroanilines in water samples. A method involving the formation of bromo derivatives, including 4-bromo-2,6-dichloroaniline, was developed for detecting trace amounts of chloroanilines in drinking water, demonstrating its role in environmental monitoring and public health (Gruzdev et al., 2011).

Reaction Kinetics and Halogenation Studies

Investigations into the kinetics of halogenation reactions involving aromatic amines have included 4-bromo-2,6-dichloroaniline. These studies provide insights into the reactivity and halogenation processes of aromatic compounds, which are crucial for the synthesis of various industrial and pharmaceutical products (Bell & Maria, 1969).

Environmental Impact and Bioremediation

There is also interest in the environmental impact of halogenated anilines and their bioremediation. Studies have investigated how these compounds, including 4-bromo-2,6-dichloroaniline, interact with environmental factors and can be biologically dehalogenated in certain conditions, contributing to understanding their environmental fate and potential for bioremediation strategies (Kuhn & Suflita, 1989).

Safety And Hazards

4-Bromo-2,6-dichloroaniline may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

4-bromo-2,6-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQBZKNXJZARBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219989
Record name 4-Bromo-2,6-dichloroaniline
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Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichloroaniline

CAS RN

697-88-1
Record name 4-Bromo-2,6-dichloroaniline
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Record name 4-Bromo-2,6-dichloroaniline
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Record name 4-Bromo-2,6-dichloroaniline
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Record name 4-bromo-2,6-dichloroaniline
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